Diethyl pyrazine-2,5-dicarboxylate
Overview
Description
Diethyl pyrazine-2,5-dicarboxylate is a nitrogen-containing heterocyclic compound featuring a pyrazine ring substituted with two ethyl ester groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl pyrazine-2,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate, which is then cyclized to yield the desired pyrazine derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Diethyl pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Diethyl pyrazine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of diethyl pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Pyrazine-2,5-dicarboxylic acid: Similar structure but lacks the ethyl ester groups.
Dimethyl pyrazine-2,5-dicarboxylate: Similar ester functionality but with methyl groups instead of ethyl groups.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring but have additional fused rings, leading to different biological activities.
Uniqueness: Diethyl pyrazine-2,5-dicarboxylate is unique due to its specific ester substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
diethyl pyrazine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTJYMWIFZRKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Diethyl pyrazine-2,5-dicarboxylate?
A: this compound crystallizes with its molecule centered around an inversion center []. The carboxylate groups exhibit a slight twist relative to the pyrazine ring, forming a dihedral angle of 2.76° []. The crystal packing involves molecules stacking along the c-axis, facilitated by weak C—H⋯O hydrogen bonds [].
Q2: How can this compound be synthesized?
A: While the provided abstract [] focuses on the compound's structure, a separate study [] outlines a synthetic route for this compound and other heterocyclic esters. This method utilizes a common acyclic precursor and employs a C-formylation strategy to achieve the desired product [].
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